Diethyl 2-methyl-3-oxosuccinate
Overview
Description
Diethyl 2-methyl-3-oxosuccinate, also known as diethyl oxalpropionate, is an organic compound with the molecular formula C9H14O5. It is a diester of oxalpropionic acid and is commonly used in organic synthesis due to its versatile reactivity. The compound is characterized by its ester functional groups and a keto group, making it a valuable intermediate in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of Diethyl 2-methyl-3-oxosuccinate is the enzyme This compound reductase . This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-OH group of donor with NAD+ or NADP+ as acceptor .
Mode of Action
This compound interacts with its target enzyme, this compound reductase, in a chemical reaction that involves the reduction of the compound . The reaction is as follows:
Diethyl (2R,3R)-2-methyl-3-hydroxysuccinate + NADP+ ⇌ this compound + NADPH + H+
Biochemical Pathways
The biochemical pathway affected by this compound involves the reduction of the compound by the enzyme this compound reductase . This reaction is part of the larger metabolic pathway involving the oxidation and reduction of various compounds.
Result of Action
The result of the action of this compound is the production of this compound, NADPH, and H+ . This reaction is an asymmetric reduction, and the product is a mixture of the (2R,3R)-syn- and (2S,3R)-anti-beta-hydroxyester .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the enzyme this compound reductase has an optimal pH of 6.0 , and its activity is half-maximal at pH 5.3 and 7.3 . The enzyme also has an optimal temperature of 50°C . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Diethyl 2-methyl-3-oxosuccinate plays a significant role in biochemical reactions, particularly as a substrate for the enzyme this compound reductase. This enzyme catalyzes the reduction of this compound to diethyl (2R,3R)-2-methyl-3-hydroxysuccinate using NADP+ as a cofactor . The interaction between this compound and the enzyme is crucial for various metabolic pathways, including those involved in the synthesis of complex organic molecules.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through key metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active site of this compound reductase, facilitating the reduction reaction . This binding interaction is essential for the enzyme’s catalytic activity. Furthermore, this compound can act as an inhibitor or activator of other enzymes, depending on the context of the biochemical reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful to the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as this compound reductase, which catalyzes its reduction to diethyl (2R,3R)-2-methyl-3-hydroxysuccinate . This reaction is part of a larger metabolic network that includes the synthesis and degradation of various organic molecules. The compound’s role in these pathways can influence metabolic flux and the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution can affect its concentration and activity in various tissues, influencing its overall biochemical effects.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the mitochondria or endoplasmic reticulum . This subcellular localization is crucial for its role in biochemical reactions and its interaction with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-methyl-3-oxosuccinate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-3-oxosuccinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, this compound is often produced via the catalytic hydrogenation of this compound reductase. This enzyme-catalyzed process is efficient and yields high-purity products. The reaction conditions include maintaining a pH of around 6.0 and a temperature of 50°C, with the enzyme being NADPH-dependent .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-methyl-3-oxosuccinate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, alcohols.
Major Products Formed
Reduction: Diethyl 2-methyl-3-hydroxysuccinate.
Oxidation: this compound.
Substitution: Corresponding amides or esters.
Scientific Research Applications
Diethyl 2-methyl-3-oxosuccinate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Another diester commonly used in organic synthesis.
Diethyl oxalate: A diester of oxalic acid with similar reactivity.
Diethyl methylmalonate: A related compound with a methyl group on the malonate backbone.
Uniqueness
Diethyl 2-methyl-3-oxosuccinate is unique due to its keto group, which imparts distinct reactivity compared to other diesters. This makes it particularly valuable in reactions requiring the formation of hydroxyl groups or further functionalization at the keto position .
Properties
IUPAC Name |
diethyl 2-methyl-3-oxobutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-4-13-8(11)6(3)7(10)9(12)14-5-2/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOCQBJWOCRPQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883562 | |
Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
759-65-9 | |
Record name | 1,4-Diethyl 2-methyl-3-oxobutanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=759-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl 2-methyl-3-oxosuccinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33946 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 2-methyloxosuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Diethyl oxalpropionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Diethyl 2-methyl-3-oxosuccinate reductase in Saccharomyces fermentati?
A1: this compound reductase is an enzyme found in Saccharomyces fermentati that plays a crucial role in the asymmetric reduction of this compound. This enzymatic reaction yields specific enantiomers of α-methyl β-hydroxy esters, namely syn-(2) and anti-(3), with high optical purity (over 99% enantiomeric excess). [, ] This high selectivity is particularly interesting for potential applications in chiral synthesis, as enantiomerically pure compounds are often required in the pharmaceutical and fine chemical industries.
Q2: What are the key characteristics of the purified this compound reductase enzyme?
A2: The enzyme purified from Saccharomyces fermentati displays a molecular weight between 61,000 and 63,000. [, ] It functions optimally at a pH of 6.0 and a temperature of 50°C while demonstrating stability within the pH range of 7 to 8. This enzyme exhibits a specific dependence on NADPH as a cofactor for its catalytic activity. [, ] Understanding the enzyme's characteristics, including its substrate specificity and optimal reaction conditions, is essential for harnessing its potential in biotechnological applications, particularly in the production of enantiomerically pure compounds.
Q3: How does this compound react with trifluoronitrosomethane, and what is the significance of the reaction products?
A3: The reaction between this compound and trifluoronitrosomethane leads to the formation of a specific nitroxide radical, CF3·N(Ȯ)·CMe(CO2Et)CO·CO2Et. [] This reaction, unlike similar reactions with other 1,3-diketones, does not produce iminoxy radicals. [] The detection of these radicals, particularly the nitroxide radical, using electron spin resonance (ESR) spectroscopy provides valuable insights into the reaction mechanism and the nature of the intermediates involved. Understanding these radical reactions can be crucial in various fields, including polymer chemistry and materials science, where controlled radical reactions are employed for polymerization and material modification.
Q4: Can you elaborate on the applications of this compound in organic synthesis?
A4: this compound is a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it a valuable precursor for synthesizing a wide range of complex molecules. For instance, it can be utilized in the synthesis of heterocyclic compounds like as-triazinones. [] Additionally, its reaction with benzamidrazones leads to the formation of isomeric as-triazinones, highlighting its utility in preparing diverse heterocyclic systems. [] The ability to selectively modify this compound through reactions with different reagents allows for the introduction of diverse functional groups, expanding its applications in synthetic chemistry.
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